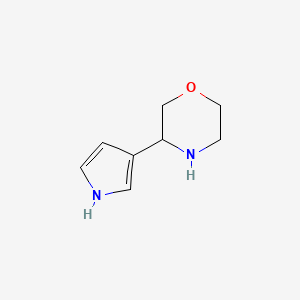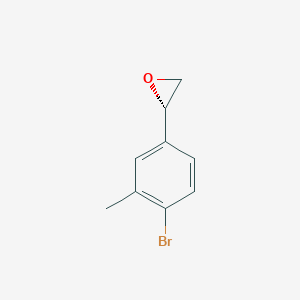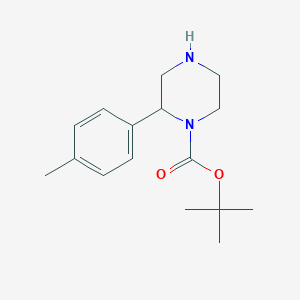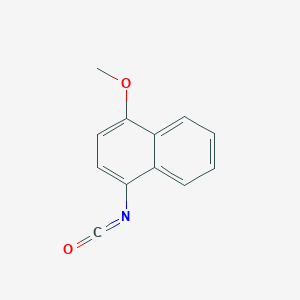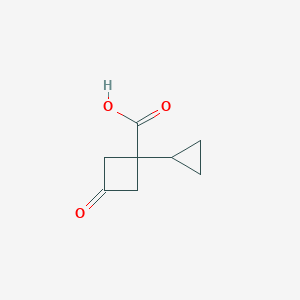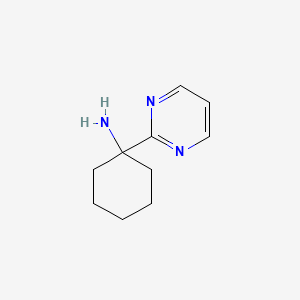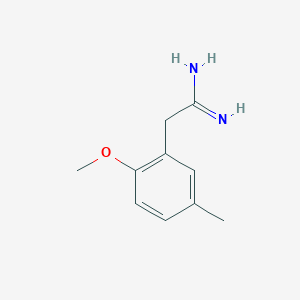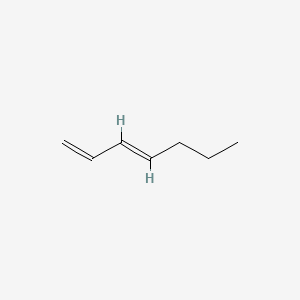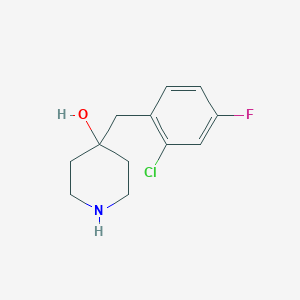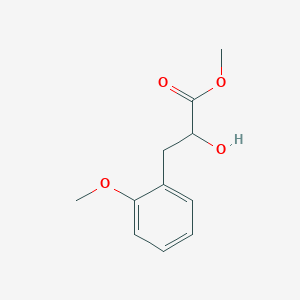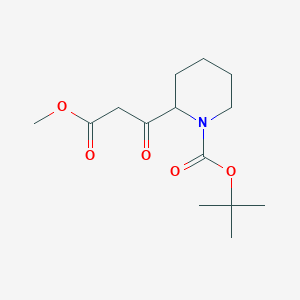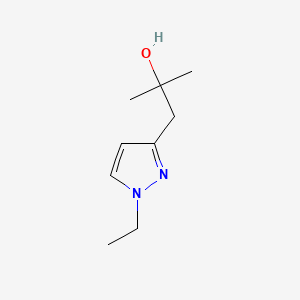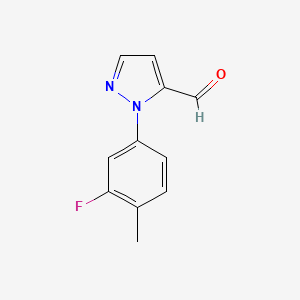
1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Méthodes De Préparation
The synthesis of 1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the fluorine and methyl groups: This step involves the selective fluorination and methylation of the phenyl ring, which can be done using reagents like Selectfluor® and methyl iodide.
Formylation of the pyrazole ring:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
1-(3-Fluoro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or organolithium compound.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Applications De Recherche Scientifique
1-(3-Fluoro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the development of fluorescent probes and imaging agents due to the presence of the fluorine atom.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target protein. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or activation .
Comparaison Avec Des Composés Similaires
1-(3-Fluoro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives, such as:
1-(3-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carbaldehyde: The position of the aldehyde group is different, which can influence the compound’s chemical properties and applications.
1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid, which can alter its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9FN2O |
|---|---|
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
2-(3-fluoro-4-methylphenyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-8-2-3-9(6-11(8)12)14-10(7-15)4-5-13-14/h2-7H,1H3 |
Clé InChI |
ZLVXOLIFHLKMSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=CC=N2)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


